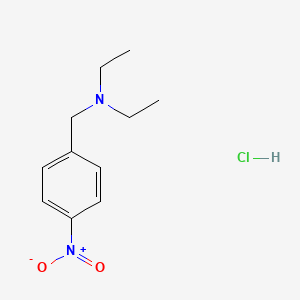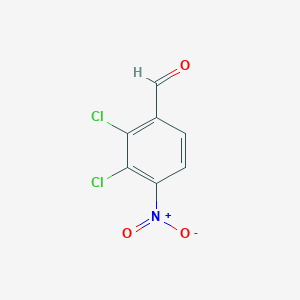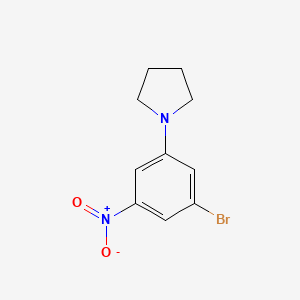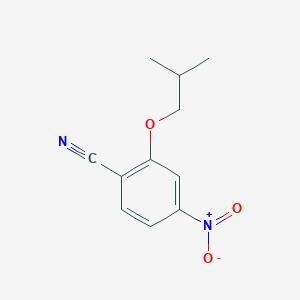
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene is an organic compound with the molecular formula C11H13F2NO3 It is a derivative of nitrobenzene, characterized by the presence of butoxy, difluoro, and methyl substituents on the benzene ring
Méthodes De Préparation
The synthesis of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: The starting material, 2,5-dichlorotoluene, is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Nitration: The 2,5-difluorotoluene is then subjected to nitration using a nitrating agent, resulting in the formation of 2,5-difluoro-4-nitrotoluene.
Butoxylation: Finally, the 2,5-difluoro-4-nitrotoluene undergoes a butoxylation reaction to introduce the butoxy group, yielding this compound.
Analyse Des Réactions Chimiques
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene largely depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The butoxy group may enhance the compound’s solubility in organic solvents, facilitating its use in various reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
2,5-Difluoro-4-nitrotoluene: Lacks the butoxy group, making it less soluble in organic solvents.
2,4-Difluoro-5-methyl-1-nitrobenzene: Similar structure but without the butoxy group, affecting its reactivity and applications.
3-Butoxy-2,4-difluoro-1-methyl-5-nitrobenzene: A closely related compound with slight variations in the position of substituents, leading to different chemical properties
Propriétés
IUPAC Name |
3-butoxy-2,4-difluoro-1-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-3-4-5-17-11-9(12)7(2)6-8(10(11)13)14(15)16/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOMXDASPEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1F)[N+](=O)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)











